molecular formula C15H34N+ B1227500 Nonyltriethylammonium CAS No. 34732-72-4

Nonyltriethylammonium

Cat. No.: B1227500
CAS No.: 34732-72-4
M. Wt: 228.44 g/mol
InChI Key: UCFFYKZBURKKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyltriethylammonium (C9) is a quaternary ammonium compound (QAC) characterized by a nonyl (C9H19) chain linked to a triethylammonium group (N(CH2CH3)3). It is widely utilized in electrophysiological studies as a potassium (K+) channel blocker, acting via pore occlusion at intracellular or membrane-embedded sites . Its hydrophobic alkyl chain enhances membrane permeability and binding affinity to hydrophobic regions of ion channels, making it particularly effective in blocking inward-rectifier K+ channels and voltage-gated channels . Studies in squid axons, rat alveolar epithelial cells, and frog nodes of Ranvier highlight its role in elucidating ion channel gating mechanisms and kinetics .

Properties

CAS No.

34732-72-4

Molecular Formula

C15H34N+

Molecular Weight

228.44 g/mol

IUPAC Name

triethyl(nonyl)azanium

InChI

InChI=1S/C15H34N/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3/q+1

InChI Key

UCFFYKZBURKKJA-UHFFFAOYSA-N

SMILES

CCCCCCCCC[N+](CC)(CC)CC

Canonical SMILES

CCCCCCCCC[N+](CC)(CC)CC

Other CAS No.

34732-72-4

Synonyms

nonyltriethylammonium
nonyltriethylammonium bromide
triethylnonylammonium

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Quaternary Ammonium Compounds

Nonyltriethylammonium belongs to a family of QACs with varying alkyl chain lengths and ammonium group substitutions. Key structural analogs include:

  • Tetraethylammonium (TEA) : Lacks an alkyl chain, featuring only a central ammonium group with four ethyl substituents. This smaller structure limits membrane permeability, restricting its block to extracellular pore regions .
  • Pentyltriethylammonium (C5) : Contains a shorter pentyl (C5H11) chain. Reduced hydrophobicity decreases binding affinity compared to C9 .
  • Dodecyltriethylammonium (C12) : A longer dodecyl (C12H25) chain enhances membrane partitioning but reduces intracellular blocking efficiency due to steric hindrance .
  • Benzyltriethylammonium Chloride : Aromatic benzyl group replaces the alkyl chain, altering solubility and interaction dynamics with charged residues in ion channels .

Functional Comparison in Ion Channel Blocking

Binding Affinity and Dissociation Constants

Chain length directly correlates with binding strength. Dissociation constants (Kd) at +50 mV for straight-chain QACs are:

Compound Chain Length Kd (µM) Reference
TEA C1 2000
C5 C5 50
C9 C9 5

C9’s lower Kd indicates 400-fold higher affinity than TEA and 10-fold higher than C5, attributed to enhanced hydrophobic interactions with pore-lining residues .

Block Kinetics

Rate constants for block (k+) and unblock (k-1) vary with chain length:

Compound k+ (ms⁻¹) k-1 (ms⁻¹) Reference
C5 0.63 0.60
C9 0.63 0.03

C9’s slower k-1 (0.03 ms⁻¹ vs. 0.60 ms⁻¹ for C5) results in prolonged channel block, favoring sustained inhibition .

Site-Specific Blocking

  • Intracellular vs. Extracellular Application : C9 and C12 block intracellular sites more effectively, while external application requires longer chains (e.g., C12) for detectable inhibition .

Membrane Permeability

C9’s nonyl chain enables moderate membrane permeation, unlike impermeant TEA. However, it is less permeable than C12, which partitions more readily into lipid bilayers .

Temperature Dependence

C9’s blocking efficacy shows temperature sensitivity (Q10 ≈ 2–3), with inactivation and recovery kinetics exhibiting divergent Q10 values, suggesting distinct thermodynamic pathways for block formation and relief .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.